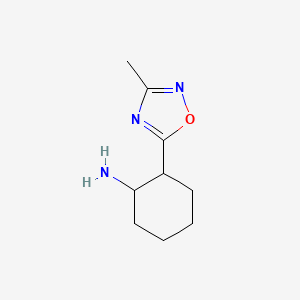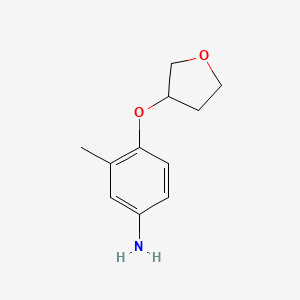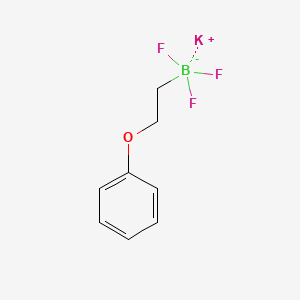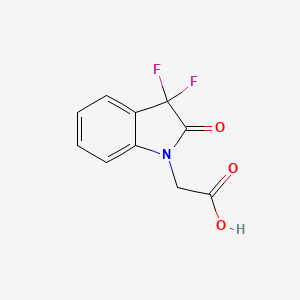
2-(3,3-Difluoro-2-oxoindolin-1-yl)acetic acid
Übersicht
Beschreibung
“2-(3,3-Difluoro-2-oxoindolin-1-yl)acetic acid” is a chemical compound with the molecular formula C10H7F2NO3 . It is a derivative of indole-3-acetic acids and oxindoles .
Molecular Structure Analysis
The molecular weight of “2-(3,3-Difluoro-2-oxoindolin-1-yl)acetic acid” is 227.16 . The exact structure is not provided in the search results.Wissenschaftliche Forschungsanwendungen
Antiviral Activity
Indole derivatives, such as 2-(3,3-Difluoro-2-oxoindolin-1-yl)acetic acid , have shown promise in antiviral research. Compounds with the indole nucleus have been synthesized and tested for their inhibitory activity against a range of viruses, including influenza A and Coxsackie B4 virus . The structural flexibility of indole allows for the creation of numerous derivatives, potentially leading to the development of new antiviral drugs.
Anti-inflammatory Applications
The indole scaffold is integral to many synthetic drug molecules due to its high affinity for binding to multiple receptors. This characteristic makes indole derivatives suitable for exploring anti-inflammatory properties. Research into 2-(3,3-Difluoro-2-oxoindolin-1-yl)acetic acid could uncover new anti-inflammatory agents that can be used to treat various inflammatory diseases .
Anticancer Research
Indole derivatives are also explored for their anticancer activities. The indole nucleus is present in many natural compounds and has been associated with pharmacological activities that could be beneficial in cancer treatment. By studying 2-(3,3-Difluoro-2-oxoindolin-1-yl)acetic acid , scientists may develop novel anticancer agents that target specific pathways involved in tumor growth and metastasis .
Antioxidant Properties
The indole structure’s aromatic nature allows it to act as an antioxidant. Antioxidants are crucial in neutralizing free radicals, which can cause oxidative stress leading to cellular damage. Research into the antioxidant capacity of 2-(3,3-Difluoro-2-oxoindolin-1-yl)acetic acid could lead to the development of new therapeutic agents to combat oxidative stress-related diseases .
Antimicrobial and Antitubercular Effects
Indole derivatives have been studied for their antimicrobial and antitubercular activities. The ability of these compounds to inhibit the growth of various bacteria and Mycobacterium tuberculosis could be harnessed to create new treatments for bacterial infections and tuberculosis. The exploration of 2-(3,3-Difluoro-2-oxoindolin-1-yl)acetic acid in this context could yield significant advancements in antimicrobial therapy .
Antidiabetic Potential
The indole nucleus is being investigated for its potential in antidiabetic drug development. Indole derivatives can influence various biological pathways related to diabetes, such as insulin secretion and glucose metabolism. Studying 2-(3,3-Difluoro-2-oxoindolin-1-yl)acetic acid could contribute to finding new treatments for diabetes by modulating these pathways .
Antimalarial Activity
Indole derivatives have shown activity against the malaria parasite, making them candidates for antimalarial drug development. The structural diversity of indole allows for the synthesis of compounds that could interfere with the life cycle of Plasmodium species. Research into 2-(3,3-Difluoro-2-oxoindolin-1-yl)acetic acid might lead to new therapies to prevent and treat malaria .
Plant Growth and Development
Indole-3-acetic acid is a well-known plant hormone that regulates growth and development. Derivatives like 2-(3,3-Difluoro-2-oxoindolin-1-yl)acetic acid could have similar or enhanced effects on plants, potentially leading to applications in agriculture and horticulture. Investigating its role in cell elongation, division, and overall plant health could provide insights into its agricultural applications .
Wirkmechanismus
Target of Action
It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes that result in their various biological activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Indole derivatives, including this compound, are known to have various biological activities, suggesting they have significant molecular and cellular effects .
Eigenschaften
IUPAC Name |
2-(3,3-difluoro-2-oxoindol-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2NO3/c11-10(12)6-3-1-2-4-7(6)13(9(10)16)5-8(14)15/h1-4H,5H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJIHEGXZOMSHNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C(=O)N2CC(=O)O)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,3-Difluoro-2-oxoindolin-1-yl)acetic acid | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

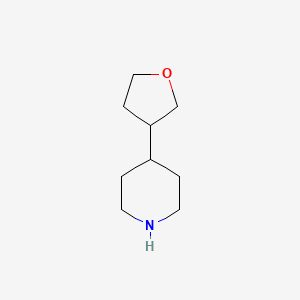



![3-{Methyl[2-(piperazin-1-yl)ethyl]amino}propanoic acid](/img/structure/B1428947.png)
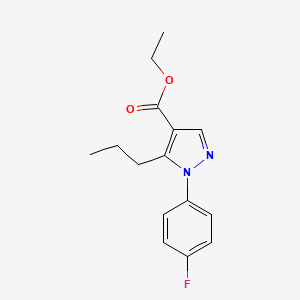
![4-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)benzoic acid](/img/structure/B1428951.png)
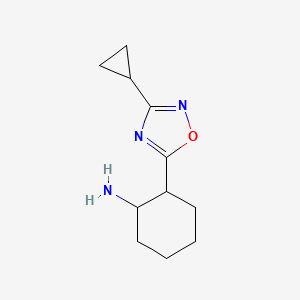

![N-[(2,4-dimethoxyphenyl)methyl]oxolan-3-amine](/img/structure/B1428955.png)
![1-[(3-chlorophenyl)methyl]-3-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B1428956.png)
